molecular formula C19H24ClN3O2S B6487178 N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1219151-99-1

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B6487178
CAS No.: 1219151-99-1
M. Wt: 393.9 g/mol
InChI Key: FDQHMKNWHZQHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a furan carboxamide moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. The compound’s structure integrates three key features:

  • A 4-methyl-1,3-benzothiazole group, which contributes aromatic and hydrogen-bonding interactions.
  • A diethylaminoethyl substituent, which introduces basicity and influences pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-4-21(5-2)11-12-22(18(23)15-9-7-13-24-15)19-20-17-14(3)8-6-10-16(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQHMKNWHZQHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Substituents: The methoxybenzyl group in the analog replaces the diethylaminoethyl group, decreasing basicity and increasing lipophilicity.

Functional Implications :

  • The methoxybenzyl group may enhance binding to hydrophobic pockets in enzymes, whereas the diethylaminoethyl group in the target compound could improve solubility in acidic environments.

Structural Analog: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrole-3-carboxamide (Patent Compound)

Key Differences :

  • Core Structure : The patent compound uses a pyrole ring fused to a fluoro-indole group, contrasting with the benzothiazole-furan system.
  • Salt Form : The patent compound is formulated as a (2S)-2-hydroxybutanedioate salt, which may offer different crystallization properties compared to the hydrochloride salt .

Functional Implications :

Structural Analog: 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide

Key Differences :

  • Heterocycle : The benzimidazole core (two nitrogen atoms) replaces benzothiazole, altering electronic properties and hydrogen-bonding capacity.

Functional Implications :

  • Benzimidazole derivatives are often associated with antiviral or antimicrobial activity, whereas benzothiazoles are explored in neurodegenerative disease research.

Salt Forms and Solubility

  • The target compound’s hydrochloride salt likely offers higher aqueous solubility than the (2S)-2-hydroxybutanedioate salt in the patent compound, which may prioritize stability over solubility .
  • In contrast, the sodium salt of cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () highlights how counterion selection impacts ionic strength and formulation compatibility.

Research Implications and Gaps

  • Structural Optimization: The diethylaminoethyl group could be modified to balance solubility and blood-brain barrier penetration, as seen in neuroactive compounds.

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